4-Bromo-3,8-dichloroquinoline
Description
4-Bromo-3,8-dichloroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and chlorine atoms at positions 3 and 8 of the quinoline scaffold. Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as a core structure in pharmaceuticals, agrochemicals, and materials science due to its tunable electronic properties. The molecular formula of 4-Bromo-3,8-dichloroquinoline is C₉H₄BrCl₂N, with a molecular weight of approximately 276.5 g/mol (calculated from substituent masses).
The compound’s halogen substituents enhance electrophilicity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex molecules . Its stability and reactivity are influenced by the electron-withdrawing effects of bromine and chlorine, which also affect solubility in polar solvents.
Properties
CAS No. |
1208839-64-8 |
|---|---|
Molecular Formula |
C9H4BrCl2N |
Molecular Weight |
276.942 |
IUPAC Name |
4-bromo-3,8-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H |
InChI Key |
ONPYQTDAFLFARL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Br |
Synonyms |
4-Bromo-3,8-dichloroquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated quinolines exhibit diverse properties depending on substituent positions and additional functional groups. Below is a comparative analysis of 4-Bromo-3,8-dichloroquinoline with structurally related compounds:
Structural and Physical Properties
Note: The CAS number 1070879-38-7 refers to 4-Bromo-5,8-dichloroquinoline, a positional isomer.
Key Observations:
- Substituent Position: Chlorine at position 3 (meta to nitrogen) and 8 (para to nitrogen) in 4-Bromo-3,8-dichloroquinoline creates distinct electronic effects compared to compounds with substituents at ortho positions (e.g., 2-phenyl in ).
- Functional Groups: The addition of a nitro group () or cyano group increases electrophilicity, enabling nucleophilic substitutions.
Stability and Handling
- Halogenated quinolines generally require storage in dry, cool environments to prevent decomposition.
- Safety data for 4-Bromo-5,8-dichloroquinoline () highlights hazards such as skin/eye irritation, suggesting similar precautions for the 3,8-isomer .
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